3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid
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Overview
Description
3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an amino group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted aromatic compounds .
Scientific Research Applications
3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one: Known for its antimicrobial and antiproliferative activities.
2-(2-Aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine: Investigated for its role in regulating cellular pathways and preventing abnormal cell proliferation.
Uniqueness
3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazole ring with an acrylic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
(E)-3-(2-amino-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+ |
InChI Key |
MAAQWLAWDCOSIP-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)N |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)N |
Origin of Product |
United States |
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